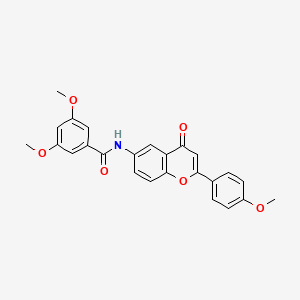
3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C16H17NO4 . It is a derivative of the anti-obesity substance resveratrol . The compound has been studied for its adipogenesis-suppressing effect in 3T3-L1 cells .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string:InChI=1S/C16H17NO4/c1-19-13-6-4-12 (5-7-13)17-16 (18)11-8-14 (20-2)10-15 (9-11)21-3/h4-10H,1-3H3, (H,17,18) . The compound has a molecular weight of 287.31 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass is 287.11575802 g/mol , and its monoisotopic mass is also 287.11575802 g/mol . The topological polar surface area of the compound is 56.8 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on similar compounds has led to the development of novel synthetic routes and characterization techniques. For instance, the synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide was achieved through etherification, oximation, and Beckmann rearrangement, showcasing the compound's complex structural characteristics, which were confirmed by NMR, MS techniques, and X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Antimicrobial and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, which are structurally related to the subject compound, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidopaminergic Properties
Research into compounds with similar frameworks has explored their antidopaminergic properties, focusing on their potential as antipsychotic agents. Such studies contribute to understanding the molecular basis of psychiatric disorders and developing new therapeutic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Alkylating Properties and Cytotoxic Effects
The cytotoxic effects and alkylating activity of coumarin derivatives and their phosphonic analogues have been studied, showing significant toxicity towards leukemia cell lines. This research indicates the compound's potential in cancer therapy and its mechanism of action at the molecular level (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).
Molecular Docking Studies
Molecular docking studies of thiophene-2-carboxamides, derived from a similar synthetic process, have been conducted to evaluate their antimicrobial potential. This research demonstrates the application of computational methods to predict the biological activity of novel compounds, providing insights into their possible therapeutic uses (Talupur, Satheesh, & Chandrasekhar, 2021).
Wirkmechanismus
The compound has been shown to suppress adipogenesis in 3T3-L1 cells . It effectively suppressed the hormone-induced differentiation of 3T3-L1 cells, compared to resveratrol at the same concentration, and reduced the protein expression of fatty acid synthase and acetyl-CoA carboxylase . In addition, it was observed to decrease the PPAR-gamma transcription activity, which was increased by rosiglitazone, in a concentration-dependent manner .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-18-7-4-15(5-8-18)24-14-22(27)21-12-17(6-9-23(21)32-24)26-25(28)16-10-19(30-2)13-20(11-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTUMTWOYDSDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
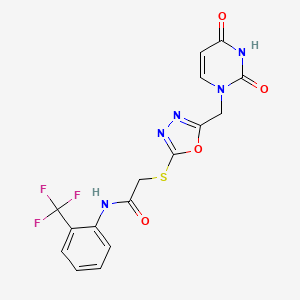
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)
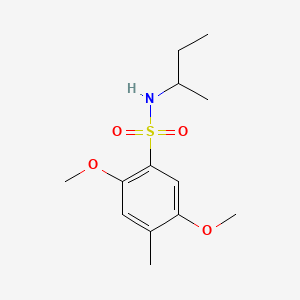
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
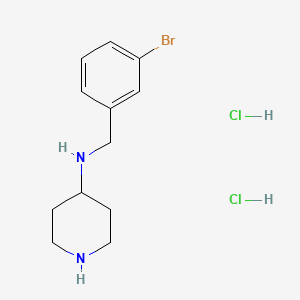

![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)
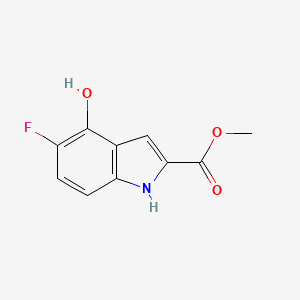
![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)